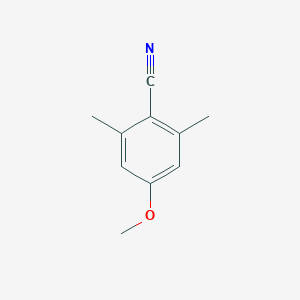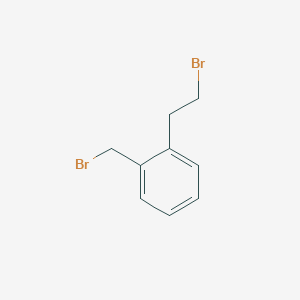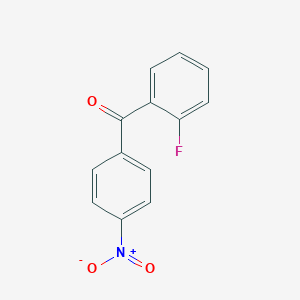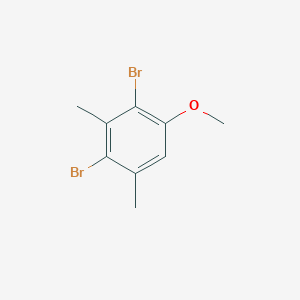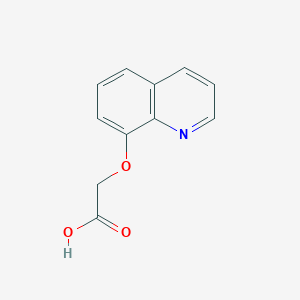
(Quinolin-8-yloxy)-acetic acid
概要
説明
“(Quinolin-8-yloxy)-acetic acid” is a chemical compound with the molecular formula C11H9NO3 . It is also known as "(8-quinolyloxy)acetic acid" .
Synthesis Analysis
The synthesis of quinolin-8-yloxy derivatives has been reported in various studies . For instance, the (5-chloro-quinolin-8-yloxy) acetic acid was prepared and characterized using infrared, Raman, and multi-dimensional nuclear magnetic resonance spectroscopies . The density functional theory (DFT) was used to study its structure and vibrational properties .Molecular Structure Analysis
The molecular structure of “(Quinolin-8-yloxy)-acetic acid” has been analyzed in several studies . The InChI code for this compound is 1S/C11H9NO3/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) .Chemical Reactions Analysis
Quinoline and its derivatives have been the subject of numerous synthesis protocols reported in the literature . These include classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .Physical And Chemical Properties Analysis
“(Quinolin-8-yloxy)-acetic acid” is a solid compound . Its molecular weight is 203.19 . The compound’s InChI key is PNKYIZBUGAZUHQ-UHFFFAOYSA-N .科学的研究の応用
-
Chemical Synthesis
- Application : “(Quinolin-8-yloxy)-acetic acid” is used as a building block in chemical synthesis . It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
- Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of this compound could enable the synthesis of a variety of complex molecules for further study .
-
Spectroscopic Characterization
- Application : A related compound, “(5-chloro-quinolin-8-yloxy) acetic acid”, has been prepared and characterized using infrared, Raman, and multi-dimensional nuclear magnetic resonance spectroscopies .
- Method of Application : The compound was likely synthesized and then subjected to these spectroscopic techniques to determine its structure and vibrational properties .
- Results or Outcomes : The study provided detailed structural and vibrational information about the compound .
-
Drug Discovery
- Application : “(Quinolin-8-yloxy)-acetic acid” could potentially be used in drug discovery, given its unique chemical structure .
- Results or Outcomes : The outcomes would depend on the specific drug discovery project. In general, the use of this compound could lead to the discovery of new drugs with improved properties .
-
Biochemical Research
-
Heterocyclic Building Blocks
- Application : “(Quinolin-8-yloxy)-acetic acid” is used as a heterocyclic building block in chemical synthesis .
- Results or Outcomes : The outcomes would depend on the specific research context. In general, the use of this compound could enable the synthesis of a variety of complex molecules for further study .
-
Proteomics Research
Safety And Hazards
将来の方向性
Quinoline and its derivatives have been recognized for their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting the synthesis of the main scaffold and its functionalization for biological and pharmaceutical activities . This suggests that there is potential for future drug development involving “(Quinolin-8-yloxy)-acetic acid” and similar compounds .
特性
IUPAC Name |
2-quinolin-8-yloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKYIZBUGAZUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277771 | |
| Record name | (Quinolin-8-yloxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Quinolin-8-yloxy)-acetic acid | |
CAS RN |
5326-89-6 | |
| Record name | 5326-89-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Quinolin-8-yloxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)
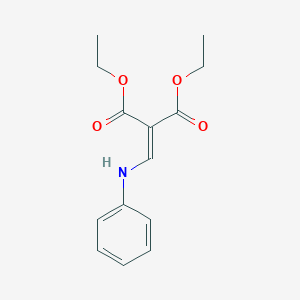
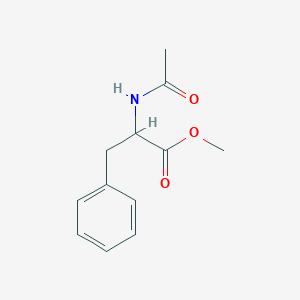
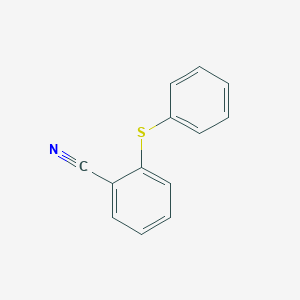
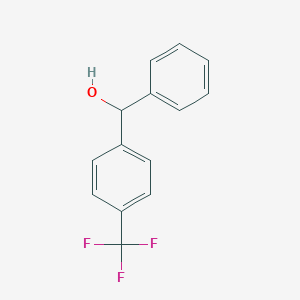
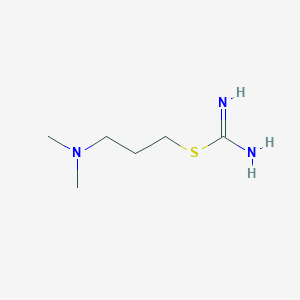
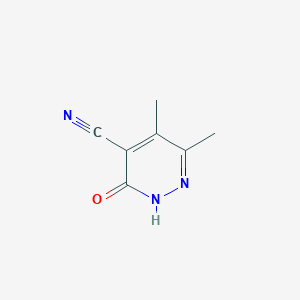
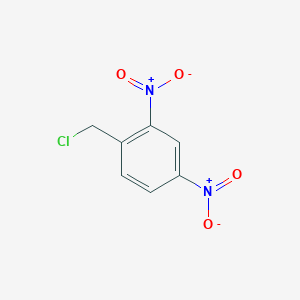
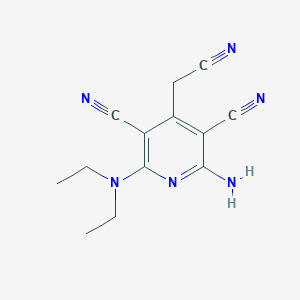
![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)
